![molecular formula C32H36NO4PS B6289449 [S(R)]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl)](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2417456-70-1](/img/structure/B6289449.png)

[S(R)]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl)](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

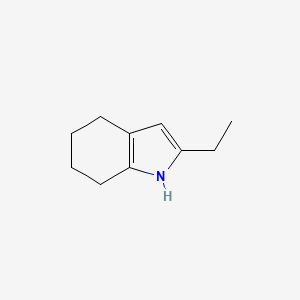

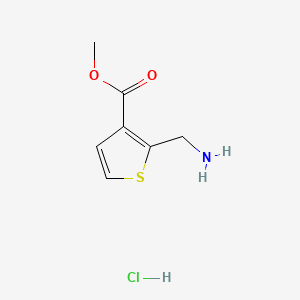

[S®]-N-(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl)methyl]-2-methyl-2-propanesulfinamide is a chiral phosphine ligand used in enantioselective organic chemical transformations . It has the CAS Number 2417456-70-1 and a molecular formula of C32H36NO4PS . The compound is off-white to light yellow in color and is sensitive to air, heat, and moisture .

Molecular Structure Analysis

The compound’s molecular structure is based on its molecular formula, C32H36NO4PS . It contains a chiral center, which means it can exist in different enantiomeric forms. These forms can be distinguished by their effect on plane-polarized light .Physical And Chemical Properties Analysis

This compound is off-white to light yellow in color . It’s sensitive to air, heat, and moisture, and should be stored in a cold environment . The compound’s specific rotation can be determined using a polarimeter .科学的研究の応用

Catalysis and Asymmetric Hydrogenations : This compound, due to its phosphine component, plays a significant role in catalysis, particularly in asymmetric hydrogenations. Balogh et al. (2013) explored the use of similar diastereomers for rhodium-catalyzed asymmetric hydrogenations, achieving excellent enantioselectivity (Balogh et al., 2013). Brown et al. (1987) discussed the synthesis of chiral ligands containing dioxolane rings for use in asymmetric hydrogenations (Brown et al., 1987).

Ligand Synthesis and Characterization : The compound can be used for the synthesis of complex ligands. Chuong et al. (2013) worked on ditopic ligands featuring [P,S], [P,P], or [P,B] chelating pockets housed on a protected o-hydroquinone core, which is a related area of study (Chuong et al., 2013).

Organometallic Chemistry : This compound is also relevant in the field of organometallic chemistry. Gao et al. (2000) described the use of cationic rhodium complexes with chiral tetradentate ligands, which are akin to the compound , for enantioselective reduction of simple ketones (Gao et al., 2000).

Synthesis of Chiral Amines : Fernández et al. (2008) explored N-isopropylsulfinylimines, closely related to the compound , as intermediates in the synthesis of chiral amines, demonstrating their utility in asymmetric synthesis (Fernández et al., 2008).

Functionalized Ligand Synthesis : Stößel et al. (1996) focused on the synthesis of functionalized tripodal phosphine ligands, indicating the relevance of phosphine-based compounds in ligand design (Stößel et al., 1996).

Chiral Recognition and Stereoselectivity : Kashiwabara et al. (1980) discussed chiral recognition in catalytic hydrogenation using rhodium complexes of chiral aminophosphines, which is related to the structural and functional properties of the compound (Kashiwabara et al., 1980).

特性

IUPAC Name |

(R)-N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36NO4PS/c1-32(2,3)39(34)33-31(23-17-19-24(35-4)20-18-23)27-21-28(36-5)29(37-6)22-30(27)38(25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-22,31,33H,1-6H3/t31-,39+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFPPZYPDKBJEA-RUCSKDCOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)N[C@@H](C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36NO4PS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6289418.png)

![Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6289425.png)

![Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate](/img/structure/B6289429.png)

![[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4 methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289451.png)

![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289455.png)

![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289461.png)

![[S(R)]-N-((1S)-1-(2-(Diphenylphosphino)phenyl)-2,2-dimethylpropyl)-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289469.png)

![[S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289473.png)